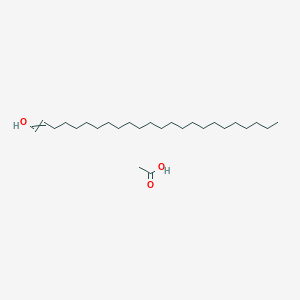
Acetic acid;tetracos-1-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid; tetracos-1-en-1-ol: is a compound that combines the properties of acetic acid and tetracos-1-en-1-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent odor and is widely used in the chemical industry. Tetracos-1-en-1-ol is a long-chain unsaturated alcohol with a double bond at the first carbon position. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of acetic acid; tetracos-1-en-1-ol can be achieved through the esterification of tetracos-1-en-1-ol with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, acetic acid is produced via the carbonylation of methanol using the Monsanto process, which involves the use of a rhodium catalyst. Tetracos-1-en-1-ol can be synthesized through the reduction of tetracos-1-en-1-al using a reducing agent such as sodium borohydride.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetic acid; tetracos-1-en-1-ol can undergo oxidation reactions where the alcohol group is oxidized to a carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetracos-1-en-1-ol and acetic acid separately. This can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in tetracos-1-en-1-ol can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride and phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Tetracos-1-en-1-oic acid.
Reduction: Tetracos-1-en-1-ol, acetic acid.
Substitution: Various substituted tetracos-1-en-1-ol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Acetic acid; tetracos-1-en-1-ol can be used as a precursor in the synthesis of catalysts for organic reactions.
Polymer Science: It can be used in the production of polymers and copolymers with unique properties.
Biology:
Biochemical Studies: The compound can be used to study the biochemical pathways involving long-chain alcohols and acids.
Medicine:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Surfactants: The compound can be used in the production of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: Acetic acid; tetracos-1-en-1-ol can interact with enzymes involved in the metabolism of fatty acids and alcohols.
Cell Membrane Interaction: The compound can integrate into cell membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
Acetic acid; tetracosanol: Similar in structure but lacks the double bond.
Acetic acid; tetracos-1-en-1-al: Similar but contains an aldehyde group instead of an alcohol group.
Uniqueness:
Double Bond: The presence of a double bond in tetracos-1-en-1-ol provides unique reactivity compared to its saturated counterparts.
Functional Group Combination:
Propiedades
Número CAS |
825615-87-0 |
|---|---|
Fórmula molecular |
C26H52O3 |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
acetic acid;tetracos-1-en-1-ol |
InChI |
InChI=1S/C24H48O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-2(3)4/h23-25H,2-22H2,1H3;1H3,(H,3,4) |
Clave InChI |
GGLYQUGKMHYDOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















